molecular formula C19H13BrF2N2O2 B3012714 N-(4-bromo-2-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide CAS No. 941989-78-2

N-(4-bromo-2-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide

Cat. No.: B3012714
CAS No.: 941989-78-2
M. Wt: 419.226
InChI Key: VYBRHMITZBYCFK-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide is a chemical compound offered for investigational purposes. This compound features a pyridine-3-carboxamide core, a structural motif present in molecules investigated for various biological activities . Its specific molecular architecture, incorporating halogenated aryl groups, may make it a candidate for research in medicinal chemistry and drug discovery, particularly as a building block or intermediate. Researchers may find value in exploring its potential biochemical interactions and physicochemical properties in controlled laboratory settings. All studies should be conducted in compliance with applicable laws and regulations, and this product is strictly for use by qualified professionals.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrF2N2O2/c20-13-7-8-17(16(22)10-13)23-18(25)14-5-3-9-24(19(14)26)11-12-4-1-2-6-15(12)21/h1-10H,11H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBRHMITZBYCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-2-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H14BrF2N3OC_{17}H_{14}BrF_2N_3O, with a molecular weight of approximately 410.21 g/mol. The structure includes a pyridine ring, which is known for its pharmacological relevance.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of this compound can target various bacterial strains, including both Gram-positive and Gram-negative bacteria:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus15.625 - 62.5 μM
Compound BEnterococcus faecalis62.5 - 125 μM
This compoundEscherichia coliTBD

The bactericidal activity is primarily attributed to the inhibition of protein synthesis and subsequent effects on nucleic acid and peptidoglycan production .

Anticancer Properties

In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including K562 (chronic myeloid leukemia) cells. The mechanism involves the induction of apoptosis through mitochondrial pathways, characterized by loss of mitochondrial membrane potential and increased reactive oxygen species (ROS) production.

Cell LineIC50 (μM)Mechanism of Action
K562~10Apoptosis via mitochondrial dysfunction
MCF7TBDInduction of cell cycle arrest

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of several derivatives, including this compound against MRSA and Pseudomonas aeruginosa biofilms. The compound showed moderate to good antibiofilm activity with a minimum biofilm inhibitory concentration (MBIC) ranging from 31.108 to 124.432 μg/mL .
  • Cytotoxicity in Cancer Models : In another study, the compound was tested against various human cancer cell lines, demonstrating an IC50 value under 10 μM for K562 cells, indicating potent anticancer properties compared to standard chemotherapeutics .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with ribosomal function, leading to decreased protein synthesis.
  • Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells by disrupting mitochondrial function and increasing ROS levels.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

The target compound’s pyridine-3-carboxamide core distinguishes it from analogs with alternative heterocycles:

  • Substituents like trifluoroethyl or cyclopropyl groups may alter pharmacokinetics compared to the bromo/fluorophenyl groups in the target compound .

Substituent Analysis

Halogenated Aromatic Groups:
  • Bromo vs. Chloro : The target compound’s 4-bromo-2-fluorophenyl group (molecular weight ~173.8 g/mol) contrasts with chloro-substituted analogs (e.g., : 2-chloro-6-fluorobenzyl). Bromine’s larger atomic radius may enhance van der Waals interactions but reduce solubility compared to chlorine .
  • Fluorophenyl vs. Acetylphenyl : In , an acetylphenyl group replaces the bromofluorophenyl, introducing a ketone moiety that could improve water solubility but reduce lipophilicity .
Alkyl/Aryl Methyl Groups:
  • The 2-fluorophenylmethyl substituent in the target compound is structurally similar to the 2-chloro-6-fluorobenzyl group in . Both provide steric bulk, but the chloro analog may exhibit stronger electron-withdrawing effects .

Physicochemical Properties (Hypothetical Comparison)

Compound (Reference) Molecular Weight (g/mol) logP (Predicted) Key Substituents
Target Compound ~433.2 ~3.5 4-Bromo-2-fluorophenyl, 2-fluorobenzyl
(Chloro analog) ~419.8 ~3.2 2-Chloro-6-fluorobenzyl, 4-acetylphenyl
(Furopyridine analog) ~525.3 ~4.0 Trifluoroethyl, cyclopropylcarbamoyl

Note: logP values estimated using fragment-based methods.

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